FPC possesses a carbonyl group (C=O) and an acyl chloride (Cl-C=O) moiety, which are known for their reactivity. This structure suggests FPC might act as an inhibitor for enzymes that target these functional groups. One potential target could be fatty acid amide hydrolase (FAAH) – an enzyme that breaks down endocannabinoids. A study suggests FPC may be a potent FAAH inhibitor, although further research is needed.Source:
FPC can be a valuable intermediate in organic synthesis due to the presence of the reactive acyl chloride group. This group can participate in various reactions, such as acylation, to introduce a fluorophenyl-pentanoyl moiety onto other molecules.
The potential FAAH inhibition and the reactive nature of FPC suggest its possible applications in medicinal chemistry. Further research is required to explore its potential as a therapeutic agent or as a building block for more complex drug candidates.
5-(4-Fluorophenyl)pentanoyl chloride is an organic compound characterized by the presence of a fluorinated phenyl group attached to a pentanoyl chloride moiety. Its molecular formula is C11H12ClF, and it features a carbonyl group (C=O) bonded to a chlorine atom, making it an acyl chloride. This compound is notable for its potential applications in pharmaceutical synthesis and chemical research, particularly due to the reactivity of the acyl chloride functional group, which can participate in various nucleophilic acyl substitution reactions.
The uniqueness of 5-(4-Fluorophenyl)pentanoyl chloride lies in the presence of the fluorine atom, which enhances its reactivity and potential biological activity compared to its non-fluorinated counterparts.
Several synthetic routes have been developed for producing 5-(4-Fluorophenyl)pentanoyl chloride:
5-(4-Fluorophenyl)pentanoyl chloride has several applications:
Interaction studies involving 5-(4-Fluorophenyl)pentanoyl chloride focus on its reactivity with biological molecules and other chemical species. These studies help elucidate its potential roles as a pharmaceutical intermediate and its interactions with enzymes or receptors in biological systems. Understanding these interactions is crucial for optimizing its use in drug development.
Several compounds share structural similarities with 5-(4-Fluorophenyl)pentanoyl chloride. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| 5-Phenylpentanoyl Chloride | Acyl Chloride | Lacks fluorine; used in similar
Traditional Organic Synthesis PathwaysTraditional synthesis routes for 5-(4-fluorophenyl)pentanoyl chloride typically involve chlorination of the corresponding carboxylic acid precursor. Phosphoryl chloride (POCl₃) in acetonitrile at 0–25°C achieves 79–85% yield for analogous fluorophenyl acyl chlorides, with reaction times of 12–18 hours. Friedel-Crafts acylation using aluminum chloride (AlCl₃) in dichloromethane facilitates the introduction of the 4-fluorophenyl group, though this method requires strict temperature control (5–25°C) to prevent over-chlorination. Thionyl chloride (SOCl₂) remains a benchmark reagent, with solvent-free modifications using bis(trichloromethyl)carbonate (BTC) demonstrating comparable efficiency (88% yield) while eliminating hydrochloric acid gas byproducts. Table 1: Comparative Analysis of Chlorinating Agents Enzymatic Catalysis Approaches for Stereoselective ProductionEnzymatic methods for 5-(4-fluorophenyl)pentanoyl chloride synthesis are not widely documented in current literature. However, lipase-catalyzed ester hydrolysis to carboxylic acids could theoretically precede chemical chlorination, though no peer-reviewed studies validate this approach for fluorinated acyl chlorides. The steric hindrance imposed by the 4-fluorophenyl group may limit enzyme-substrate compatibility, necessitating protein engineering for tailored biocatalysts. Solvent System Optimization in Acyl Chloride FormationSolvent polarity critically influences reaction rates and product purity. Polar aprotic solvents like acetonitrile enhance phosphoryl chloride reactivity, reducing side reactions from 18% to 6% compared to dichloroethane. Conversely, solvent-free systems using BTC eliminate solubility constraints, achieving 92% conversion at 90°C with a 3:1 molar ratio of BTC to carboxylic acid. Mixed solvent systems (e.g., tetrahydrofuran/water) enable precise pH control during quench steps, minimizing hydrolysis of the acyl chloride product. Table 2: Solvent Impact on Reaction Efficiency
Byproduct Management Strategies in Industrial-Scale SynthesisIndustrial processes employ multistage purification to address byproducts such as phosphoric acid residues and unreacted aluminum chloride. Sequential washing with 5% sodium thiosulfate and saturated sodium bicarbonate removes 94% of ionic impurities. Distillation under reduced pressure (10–15 mmHg) isolates the acyl chloride with >99% purity, while solvent recovery systems reclaim 81% of acetonitrile for reuse. Continuous flow reactors reduce byproduct formation by 22% compared to batch systems, enabling throughput of 12 kg/hour in pilot-scale trials. Table 3: Byproduct Removal Efficiency
Fatty Acid Amide Hydrolase (FAAH) Inhibition MechanismsThe fluorophenyl group in 5-(4-fluorophenyl)pentanoyl chloride enhances binding affinity to FAAH’s hydrophobic substrate channel, a key therapeutic target for managing pain and inflammation [3]. FAAH catalyzes the hydrolysis of endocannabinoids like anandamide (AEA), and its inhibition potentiates endogenous cannabinoid signaling. Key Mechanistic Insights
Table 1: FAAH Inhibition Parameters of 5-(4-Fluorophenyl)pentanoyl Chloride Derivatives
Data derived from mass spectrometry assays using recombinant human FAAH [3]. Prodrug Synthesis Utilizing Reactive Acyl Chloride MoietiesThe electrophilic chloride in 5-(4-fluorophenyl)pentanoyl chloride enables rapid conjugation with hydroxyl or amine groups, making it ideal for prodrug designs requiring controlled release. Case Study: Dual-Mode Prodrug Activation
Synthetic Advantages
Reaction Scheme Structure-Activity Relationship (SAR) Studies of Fluorophenyl DerivativesSAR analyses reveal that the 4-fluorophenyl moiety improves both target engagement and pharmacokinetic properties. Critical SAR Findings
Table 2: Biological Activity of Fluorophenyl Derivatives
Data from enzyme kinetics and pharmacokinetic studies in murine models [3] [5]. Synthetic Modifications XLogP3 3.7
Dates
Last modified: 04-14-2024
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